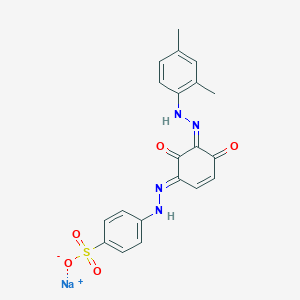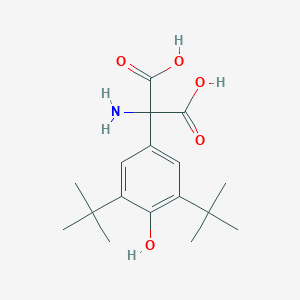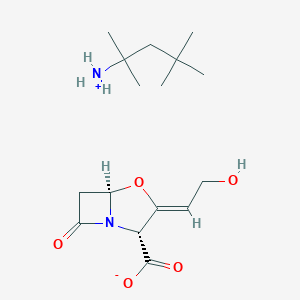
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of substituted enones and is used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is not well understood. However, it is believed that (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Biochemische Und Physiologische Effekte
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have various biochemical and physiological effects. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been shown to inhibit the activity of butyrylcholinesterase, which is an enzyme that is involved in the breakdown of butyrylcholine, another neurotransmitter. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been shown to have antitumor and anti-inflammatory properties, although the exact mechanism of action is not clear.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that it is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is also relatively easy to synthesize and purify. However, one of the limitations of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one. One of the future directions is to study the mechanism of action of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one in more detail. Another future direction is to design and synthesize new compounds based on (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one that have improved antitumor and anti-inflammatory properties. Additionally, future research could focus on the development of new synthetic methods for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one and its derivatives.
Synthesemethoden
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one can be synthesized using various methods, including the aldol condensation reaction, Michael addition reaction, and the Wittig reaction. The most commonly used method for the synthesis of (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is the aldol condensation reaction, which involves the reaction of 2-chloropentan-3-one with piperidine in the presence of a base such as potassium hydroxide. The reaction yields (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one as the major product, which can be purified using standard methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been extensively used in scientific research due to its potential application in various fields. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one is a versatile building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has been used as a starting material for the synthesis of various antitumor and anti-inflammatory agents. (2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one has also been used for the synthesis of various insecticides and herbicides.
Eigenschaften
CAS-Nummer |
156002-14-1 |
|---|---|
Produktname |
(2Z)-2-Chloro-1-(piperidin-1-yl)pent-2-en-1-one |
Molekularformel |
C10H16ClNO |
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(Z)-2-chloro-1-piperidin-1-ylpent-2-en-1-one |
InChI |
InChI=1S/C10H16ClNO/c1-2-6-9(11)10(13)12-7-4-3-5-8-12/h6H,2-5,7-8H2,1H3/b9-6- |
InChI-Schlüssel |
CPRBVYYRBRIRJI-TWGQIWQCSA-N |
Isomerische SMILES |
CC/C=C(/C(=O)N1CCCCC1)\Cl |
SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
Kanonische SMILES |
CCC=C(C(=O)N1CCCCC1)Cl |
Synonyme |
Piperidine, 1-(2-chloro-1-oxo-2-pentenyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















